4'-(Pentafluorosulfur)acetophenone

Physical Organic Chemistry Medicinal Chemistry Electronic Effects

4'-(Pentafluorosulfur)acetophenone is the preferred starting material for medicinal chemists requiring a para-substituted phenyl ketone with the unique 'super trifluoromethyl' SF5 group. With higher lipophilicity (π=1.51 vs. 1.09 for CF3) and stronger electron-withdrawing power (σI=0.55 vs. 0.39), it delivers enhanced metabolic stability and divergent SAR. Its distinct steric profile and documented thermal stability make it essential for developing next-generation pharmaceuticals, agrochemicals, and advanced materials. Ideal for radical synthetic methodology and probe molecule studies.

Molecular Formula C8H7F5OS
Molecular Weight 246.2 g/mol
CAS No. 401892-83-9
Cat. No. B1397978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Pentafluorosulfur)acetophenone
CAS401892-83-9
Molecular FormulaC8H7F5OS
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(F)(F)(F)(F)F
InChIInChI=1S/C8H7F5OS/c1-6(14)7-2-4-8(5-3-7)15(9,10,11,12)13/h2-5H,1H3
InChIKeyBKEQOPIQGDSWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Pentafluorosulfur)acetophenone (CAS 401892-83-9) - Basic Properties and Structural Overview


4'-(Pentafluorosulfur)acetophenone (CAS 401892-83-9), with the molecular formula C8H7F5OS and a molecular weight of 246.19 g/mol, is a fluorinated aromatic ketone characterized by the presence of a pentafluorosulfur (SF5) group at the para position of the acetophenone core . This compound belongs to the class of SF5-substituted aromatics, which are increasingly recognized in medicinal chemistry and materials science for their unique physicochemical profile, often described as a 'super trifluoromethyl' group [1]. It is commercially available from multiple vendors with a typical purity of 97-98% and is characterized by standard analytical methods such as NMR and HPLC [2].

Why 4'-(Pentafluorosulfur)acetophenone Cannot Be Replaced by Common Acetophenone Analogs


The pentafluorosulfur (SF5) group imparts a unique combination of electronic, lipophilic, and steric properties that cannot be replicated by other common substituents like trifluoromethyl (CF3), fluoro (F), or methyl (CH3) [1]. The SF5 group is a stronger electron-withdrawing group than CF3, with a Hammett inductive constant (σI) of 0.55 compared to 0.39 for CF3 [2]. It is also more lipophilic, with a Hansch hydrophobicity constant (π) of 1.51 versus 1.09 for CF3 [2]. Furthermore, its steric bulk is greater than that of CF3 but less than that of a tert-butyl group, providing a distinct spatial profile for molecular interactions [3]. Simple substitution with a more common acetophenone analog will result in a different electronic environment at the carbonyl group, altered molecular recognition by biological targets, and divergent metabolic stability, thereby invalidating any structure-activity relationship (SAR) established for the SF5-containing compound [4].

Quantitative Evidence for Differentiation of 4'-(Pentafluorosulfur)acetophenone


Enhanced Electron-Withdrawing Effect vs. Trifluoromethyl Analog

The SF5 group in 4'-(Pentafluorosulfur)acetophenone is a significantly stronger electron-withdrawing group compared to a CF3 group. This is quantified by the Hammett inductive constant (σI). The SF5 group has a σI value of 0.55, while the CF3 group has a σI value of 0.39 [1]. This difference of ΔσI = +0.16 translates to a more pronounced polarization of the aromatic ring and a greater effect on the reactivity of the adjacent ketone moiety.

Physical Organic Chemistry Medicinal Chemistry Electronic Effects

Superior Lipophilicity Compared to Trifluoromethyl and Fluoro Analogs

The lipophilicity of the SF5 group, a key determinant of membrane permeability and bioavailability, is substantially higher than that of the CF3 group. The Hansch hydrophobicity constant (π) for the SF5 group is 1.51, whereas it is 1.09 for CF3 [1]. For comparison, a simple fluoro (F) substituent has a π value of 0.14 [2]. This indicates that 4'-(Pentafluorosulfur)acetophenone (π ≈ 1.51) is significantly more lipophilic than 4'-(trifluoromethyl)acetophenone (π ≈ 1.09) and vastly more lipophilic than 4'-fluoroacetophenone (π ≈ 0.14).

Medicinal Chemistry ADME Lipophilicity

Distinct Steric Profile Relative to CF3 and tert-Butyl Groups

The SF5 group occupies a unique steric space, being larger than a CF3 group but smaller than a tert-butyl group. This is reflected in its molar refractivity (MR) or van der Waals volume. While specific MR values vary by calculation method, the SF5 group is consistently reported as having a larger volume than CF3 [1]. For instance, the volume of the SF5 group (≈ 38 ų) is greater than that of CF3 (≈ 29 ų) but less than that of a tert-butyl group (≈ 49 ų) [2]. This difference in steric bulk directly influences binding pocket interactions.

Medicinal Chemistry Molecular Modeling Steric Effects

Reduced Rate of Enzymatic Reduction vs. Non-Fluorinated Acetophenone

The strong electron-withdrawing nature of the para-substituent on acetophenone significantly impacts its rate of metabolic reduction by enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD). Studies show a correlation between the electron-withdrawing power of the substituent and the reduction rate. For example, 4'-nitroacetophenone (σp = 0.78) is reduced at a different rate than 4'-methylacetophenone (σp = -0.17) [1]. Given the high σI of the SF5 group, 4'-(Pentafluorosulfur)acetophenone is expected to have a significantly slower reduction rate compared to less electron-withdrawing analogs, such as 4'-fluoroacetophenone (σp = 0.06) [2].

Drug Metabolism Biocatalysis Enzyme Kinetics

Enhanced Stability for Harsh Condition Applications

The S-F bonds in the SF5 group are exceptionally strong and chemically inert, conferring high thermal and chemical stability to SF5-containing compounds [1]. This stability is superior to that of CF3-containing analogs under certain harsh conditions, such as strong acids or bases, and high temperatures [2]. While specific decomposition temperatures for 4'-(Pentafluorosulfur)acetophenone are not widely reported, the class-level property of the SF5 group is well-established. For example, SF5-substituted aromatics are stable to strong acids and bases, unlike some CF3-containing compounds which can be hydrolyzed under extreme conditions [3].

Materials Science Process Chemistry Stability

Versatile Building Block for α-SF5 Carbonyl Synthesis

While not a direct comparator to another analog, this evidence highlights the unique synthetic utility of 4'-(Pentafluorosulfur)acetophenone. It serves as a key substrate for the three-component radical reaction with SF5Cl and alkenes to yield α-alkyl-α-SF5 carbonyl compounds [1]. This reaction provides a route to complex SF5-containing molecules that are difficult to access by other means. In this context, 4'-(Pentafluorosulfur)acetophenone is a more versatile building block than its CF3 analog, as the SF5 group can be further elaborated using specific radical chemistry that may not be compatible with the CF3 group.

Synthetic Methodology Radical Chemistry Fluorine Chemistry

Recommended Application Scenarios for 4'-(Pentafluorosulfur)acetophenone Based on Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and Metabolism in Lead Optimization

Based on the demonstrated higher lipophilicity (π = 1.51) and predicted slower enzymatic reduction compared to CF3 (π = 1.09) and F (π = 0.14) analogs, 4'-(Pentafluorosulfur)acetophenone is the preferred starting material or building block when a medicinal chemistry program requires a significant increase in LogP or a reduction in metabolic clearance for a para-substituted phenyl ketone moiety [1][2].

Synthetic Methodology: Exploring Novel SF5-Containing Chemical Space

As demonstrated by its use in three-component radical reactions to yield α-alkyl-α-SF5 carbonyl compounds, this compound is a strategic procurement choice for laboratories focused on developing new synthetic methods for SF5-containing molecules, a class of compounds with growing importance in pharmaceuticals and agrochemicals [3].

Physical Organic Chemistry: Investigating Electronic Effects in Reaction Mechanisms

The well-defined and significantly different electronic properties of the SF5 group (σI = 0.55) compared to the CF3 group (σI = 0.39) make 4'-(Pentafluorosulfur)acetophenone an excellent probe molecule for studying the influence of strong electron-withdrawing groups on reaction kinetics, spectroscopic properties (e.g., IR, NMR), and molecular conformation [1].

Materials Science: Development of Chemically Robust High-Performance Materials

The documented chemical and thermal stability of the SF5 group suggests that 4'-(Pentafluorosulfur)acetophenone and its derivatives are suitable candidates for the development of materials that must withstand harsh environmental conditions, such as liquid crystals, corrosion inhibitors, or components in high-temperature polymers [4].

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